8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. Compounds containing the [1,2,4]triazino[5,6-b]indole moiety have been reported to exhibit a wide range of biological activities, including antimalarial, antidepressant, and antileishmanial properties .
Preparation Methods
The synthesis of 8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include heating the mixture at elevated temperatures, followed by cooling and isolation of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated as a potential lead compound for drug development.
Mechanism of Action
The mechanism by which 8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular respiration and DNA synthesis .
Comparison with Similar Compounds
8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be compared with other similar compounds, such as:
8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound has a similar structure but with a methyl group instead of a butyl group.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiol: This variant includes a tert-butyl group, which can enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C13H13BrN4S |
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Molecular Weight |
337.24 g/mol |
IUPAC Name |
8-bromo-5-butyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C13H13BrN4S/c1-2-3-6-18-10-5-4-8(14)7-9(10)11-12(18)15-13(19)17-16-11/h4-5,7H,2-3,6H2,1H3,(H,15,17,19) |
InChI Key |
HMVYKSAHPAZJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C3=NNC(=S)N=C31 |
Origin of Product |
United States |
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